2-(2-Iodobenzoyl)thiazole 2-(2-Iodobenzoyl)thiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13544078
InChI: InChI=1S/C10H6INOS/c11-8-4-2-1-3-7(8)9(13)10-12-5-6-14-10/h1-6H
SMILES: C1=CC=C(C(=C1)C(=O)C2=NC=CS2)I
Molecular Formula: C10H6INOS
Molecular Weight: 315.13 g/mol

2-(2-Iodobenzoyl)thiazole

CAS No.:

Cat. No.: VC13544078

Molecular Formula: C10H6INOS

Molecular Weight: 315.13 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Iodobenzoyl)thiazole -

Specification

Molecular Formula C10H6INOS
Molecular Weight 315.13 g/mol
IUPAC Name (2-iodophenyl)-(1,3-thiazol-2-yl)methanone
Standard InChI InChI=1S/C10H6INOS/c11-8-4-2-1-3-7(8)9(13)10-12-5-6-14-10/h1-6H
Standard InChI Key PZXOWWUHXPCSSU-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C(=O)C2=NC=CS2)I
Canonical SMILES C1=CC=C(C(=C1)C(=O)C2=NC=CS2)I

Introduction

Structural Identification and Nomenclature Clarification

The compound commonly referred to as 2-(2-iodobenzoyl)thiazole is structurally congruent with 2-iodobenzo[d]thiazole, a benzothiazole derivative featuring an iodine substituent at the second position of the fused benzene ring. The molecular formula is C₇H₄INS, with a planar aromatic system comprising a thiazole ring (a five-membered heterocycle with sulfur at position 1 and nitrogen at position 3) fused to a benzene ring . The iodine atom introduces significant steric and electronic effects, influencing reactivity and intermolecular interactions. Nomenclature discrepancies may arise due to alternative numbering systems or substituent positioning conventions, but the CAS registry (1123-99-5) unambiguously identifies this compound .

Physicochemical Properties

The physicochemical profile of 2-iodobenzo[d]thiazole is critical for its handling, synthesis, and application in further reactions. Key properties, as reported by Chemsrc , are summarized below:

PropertyValue
Molecular FormulaC₇H₄INS
Molecular Weight261.083 g/mol
Density2.0±0.1 g/cm³
Melting Point79°C
Boiling Point318.3±25.0°C at 760 mmHg
Flash Point146.3±23.2°C
Vapor Pressure0.0±0.7 mmHg at 25°C
LogP (Partition Coefficient)4.07
Refractive Index1.773

The high logP value indicates significant lipophilicity, suggesting potential membrane permeability in biological systems . The low vapor pressure implies limited volatility at ambient conditions, which is advantageous for storage and handling.

Synthetic Methodologies

Literature-Specific Synthesis

A study by Qi and Tung (2011) cited in Chemsrc describes the synthesis of 2-iodobenzo[d]thiazole, though procedural details are abbreviated. Contextualizing this within broader methodologies:

  • Key Steps:

    • Bromination or iodination of precursor benzothiazoles using halogenating agents (e.g., N-iodosuccinimide).

    • Purification via recrystallization or column chromatography to achieve ~86–98% purity .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound’s halogenated structure positions it as a precursor in synthesizing iodinated drug candidates, particularly antimicrobials and antivirals .

Material Science

High thermal stability (boiling point >300°C) and refractive index (1.773) suggest utility in organic semiconductors or optical materials .

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